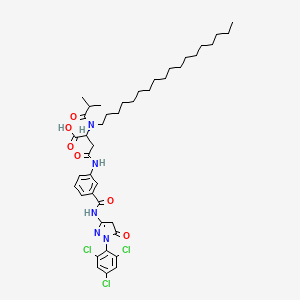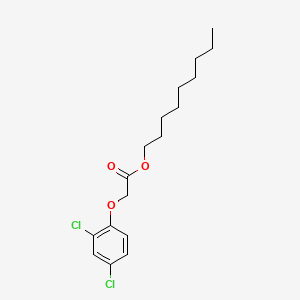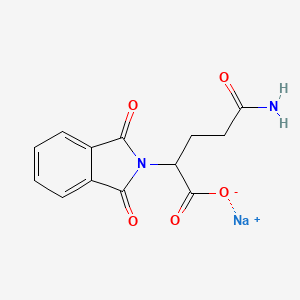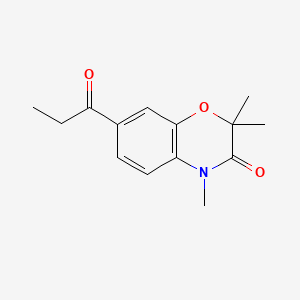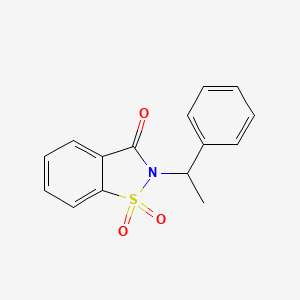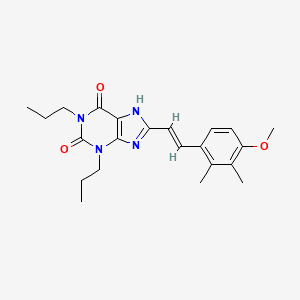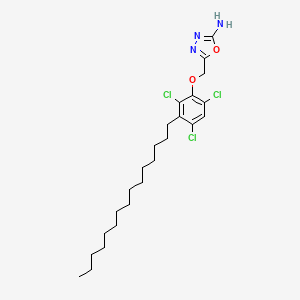
1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the preparation of 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can be achieved by reacting the corresponding hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions using hydrazides and carboxylic acids. These reactions are typically carried out in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazol-2-amine derivatives undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Applications De Recherche Scientifique
1,3,4-Oxadiazol-2-amine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazol-2-amine derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, interact with nucleic acids, and modulate signaling pathways. For example, they have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol
Uniqueness
1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the trichlorophenoxy group enhances its potential as an enzyme inhibitor and its overall stability .
Propriétés
Numéro CAS |
117554-48-0 |
|---|---|
Formule moléculaire |
C24H36Cl3N3O2 |
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
5-[(2,4,6-trichloro-3-pentadecylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C24H36Cl3N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(25)16-20(26)23(22(18)27)31-17-21-29-30-24(28)32-21/h16H,2-15,17H2,1H3,(H2,28,30) |
Clé InChI |
RHFPXOYAGCZAGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC2=NN=C(O2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
![N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride](/img/structure/B12721425.png)
